molecular formula C8H5ClF3NO2 B14088911 4-Chloro-5-nitro-2-(trifluoromethyl)toluene

4-Chloro-5-nitro-2-(trifluoromethyl)toluene

Cat. No.: B14088911
M. Wt: 239.58 g/mol
InChI Key: VGDCSFXHVXRYMA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-methyl-2-nitro-5-(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the nitration of 1-chloro-4-methyl-5-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .

Industrial Production Methods

In industrial settings, the production of 1-chloro-4-methyl-2-nitro-5-(trifluoromethyl)benzene often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of unwanted side products and to maximize the efficiency of the process .

Mechanism of Action

The mechanism of action of 1-chloro-4-methyl-2-nitro-5-(trifluoromethyl)benzene involves its interaction with nucleophiles and electrophiles. The electron-withdrawing groups (nitro and trifluoromethyl) enhance the compound’s reactivity towards nucleophilic substitution reactions. The nitro group can stabilize the negative charge formed during the reaction, facilitating the substitution process .

Properties

Molecular Formula

C8H5ClF3NO2

Molecular Weight

239.58 g/mol

IUPAC Name

1-chloro-4-methyl-2-nitro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C8H5ClF3NO2/c1-4-2-7(13(14)15)6(9)3-5(4)8(10,11)12/h2-3H,1H3

InChI Key

VGDCSFXHVXRYMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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